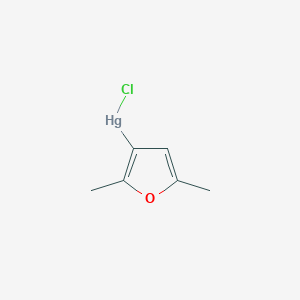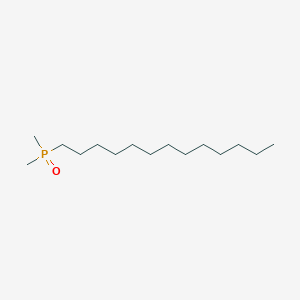
Chloro(2,5-dimethylfuran-3-yl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(2,5-dimethylfuran-3-yl)mercury is an organomercury compound with the molecular formula C6H7ClHgO This compound is characterized by the presence of a mercury atom bonded to a chloro group and a 2,5-dimethylfuran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,5-dimethylfuran-3-yl)mercury typically involves the reaction of 2,5-dimethylfuran with mercuric chloride (HgCl2) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Chloro(2,5-dimethylfuran-3-yl)mercury can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state and forming new compounds.
Coupling Reactions: The furan ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions are typically carried out in polar solvents like ethanol or acetone.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used to oxidize or reduce the mercury center.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions involving the furan ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organomercury compounds, while coupling reactions can produce complex organic molecules with extended conjugation.
科学研究应用
Chloro(2,5-dimethylfuran-3-yl)mercury has several scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organomercury compounds and other organic molecules.
Medicinal Chemistry: Organomercury compounds have been studied for their potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: The unique properties of organomercury compounds make them useful in the development of new materials with specific electronic and optical characteristics.
作用机制
The mechanism of action of Chloro(2,5-dimethylfuran-3-yl)mercury involves its interaction with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and has been explored for potential therapeutic applications.
相似化合物的比较
Similar Compounds
Methylmercury: Another organomercury compound with a simpler structure, known for its toxicity and environmental impact.
Phenylmercury: Contains a phenyl group instead of a furan ring, used in various industrial applications.
Ethylmercury: Similar to methylmercury but with an ethyl group, used in some pharmaceutical formulations.
Uniqueness
Chloro(2,5-dimethylfuran-3-yl)mercury is unique due to the presence of the 2,5-dimethylfuran moiety, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
属性
CAS 编号 |
206440-31-5 |
|---|---|
分子式 |
C6H7ClHgO |
分子量 |
331.16 g/mol |
IUPAC 名称 |
chloro-(2,5-dimethylfuran-3-yl)mercury |
InChI |
InChI=1S/C6H7O.ClH.Hg/c1-5-3-4-6(2)7-5;;/h3H,1-2H3;1H;/q;;+1/p-1 |
InChI 键 |
XQGLUYNGXKJLEP-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(O1)C)[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide](/img/structure/B14258199.png)

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
![5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14258225.png)
![1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine](/img/structure/B14258227.png)



